molecular formula C6H5BrN4O B2510369 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 190430-36-5

3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2510369
CAS No.: 190430-36-5
M. Wt: 229.037
InChI Key: WIGPGRHAXNIUJM-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have shown promising anticancer activity against several cancer cell lines .


Synthesis Analysis

A series of novel pyrazolo[3,4-d]pyrimidines were synthesized . The specific synthesis process of this compound is not detailed in the available literature.


Molecular Structure Analysis

The linear formula of this compound is C6H5BRN4O . Further structural analysis would require more specific information or advanced analytical techniques.

Scientific Research Applications

Synthesis and Chemistry

  • 3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have been synthesized and utilized in various chemical reactions. For instance, Seela and Steker (1985) described the phase-transfer glycosylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, leading to the formation of nucleosides, which are important in drug synthesis (Seela & Steker, 1985).

Antiviral Research

  • Some derivatives of pyrazolo[3,4-d]pyrimidine have shown potential in antiviral research. For example, Saxena et al. (1990) synthesized and evaluated the antiviral activity of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues, with specific compounds showing activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).

Anticancer Research

  • Investigations into the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives have been conducted. Ren, An, and Tao (2019) synthesized N9- and N8-glycosylated purine nucleosides and evaluated their anticancer activities, highlighting the potential of these compounds in cancer therapy (Ren, An, & Tao, 2019).

Structural Analysis

  • The structural characteristics of pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied. Seela, Zulauf, Reuter, and Kastner (2000) determined the isomorphous structures of 4-amino-1-(2-deoxy-β-d-erythro-pentofuranosyl)-3-iodo-1H-pyrazolo-[3,4-d]pyrimidine and its bromo analogue, contributing to a better understanding of their molecular structures (Seela, Zulauf, Reuter, & Kastner, 2000).

Novel Synthesis Methods

  • New methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives have been developed. Liu et al. (2015) described an efficient one-step methodology for synthesizing 4-methoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine derivatives, showcasing advancements in synthetic chemistry (Liu, Zhang, Wang, Chen, Zhang, Cai, Zhou, & Xu, 2015).

Glycosylation Research

  • The compound has been used in studies focusing on glycosylation, which is key in the formation of glycosides and nucleosides. Cottam et al. (1984) synthesized 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, further contributing to the understanding of glycosylation processes in pyrazolo[3,4-d]pyrimidines (Cottam, Petrie, Mckernan, Goebel, Dalley, Davidson, Robins, & Revankar, 1984).

Molecular Functionalization

  • Pyrazolo[3,4-d]pyrimidine compounds have been involved in molecular functionalization studies, which are essential for creating compounds with specific properties. Catalano et al. (2015) described a phenoxide leaving group SNAr strategy for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, showcasing their versatility in molecular functionalization (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).

Drug Design and Development

Mechanism of Action

Safety and Hazards

The safety information available indicates that 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future development of pyrazolo[3,4-d]pyrimidines as clinical drug candidates could be threatened by their poor aqueous solubility . Therefore, improving their solubility profile and consequently their pharmacokinetic properties is a potential direction for future research .

Properties

IUPAC Name

3-bromo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-12-6-3-4(7)10-11-5(3)8-2-9-6/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGPGRHAXNIUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=NNC(=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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